2,6-Dichloro-3-(difluoromethyl)pyridin-4-amine
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Overview
Description
2,6-Dichloro-3-(difluoromethyl)pyridin-4-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of two chlorine atoms and a difluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-(difluoromethyl)pyridin-4-amine can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the fluorination of pyridine derivatives using complex fluorinating agents such as AlF3 and CuF2 at high temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction conditions is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-(difluoromethyl)pyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki–Miyaura coupling to form carbon–carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2,6-Dichloro-3-(difluoromethyl)pyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is investigated for its potential use as an active ingredient in pesticides and herbicides.
Material Science: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-(difluoromethyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The presence of chlorine and difluoromethyl groups enhances its binding affinity to target proteins and enzymes, leading to the modulation of their activity. This compound can inhibit or activate specific biochemical pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-N,N-dimethylpyridin-4-amine: A similar compound with dimethyl groups instead of difluoromethyl.
4-(Difluoromethyl)pyridin-2-amine: Another pyridine derivative with a difluoromethyl group at a different position.
6-(Difluoromethyl)pyridin-2-amine: A compound with a similar structure but different substitution pattern.
Uniqueness
2,6-Dichloro-3-(difluoromethyl)pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H4Cl2F2N2 |
---|---|
Molecular Weight |
213.01 g/mol |
IUPAC Name |
2,6-dichloro-3-(difluoromethyl)pyridin-4-amine |
InChI |
InChI=1S/C6H4Cl2F2N2/c7-3-1-2(11)4(6(9)10)5(8)12-3/h1,6H,(H2,11,12) |
InChI Key |
WUTAUKBGLCRHGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)C(F)F)N |
Origin of Product |
United States |
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